Cas no 1627196-89-7 (trans-4-fluorotetrahydrofuran-3-amine)

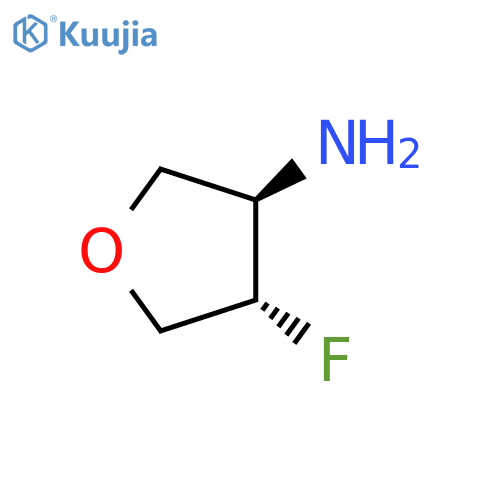

1627196-89-7 structure

商品名:trans-4-fluorotetrahydrofuran-3-amine

CAS番号:1627196-89-7

MF:C4H8FNO

メガワット:105.110824584961

CID:5266207

trans-4-fluorotetrahydrofuran-3-amine 化学的及び物理的性質

名前と識別子

-

- TRANS-4-FLUOROOXOLAN-3-AMINE

- (3R,4S)-4-FLUOROOXOLAN-3-AMINE

- trans-4-fluorotetrahydrofuran-3-amine

-

- インチ: 1S/C4H8FNO/c5-3-1-7-2-4(3)6/h3-4H,1-2,6H2/t3-,4-/m1/s1

- InChIKey: QEFNMXYQEIJFEA-QWWZWVQMSA-N

- ほほえんだ: O1C[C@@H](F)[C@H](N)C1

trans-4-fluorotetrahydrofuran-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2477-5G |

trans-4-fluorotetrahydrofuran-3-amine |

1627196-89-7 | 95% | 5g |

¥ 23,047.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2477-250MG |

trans-4-fluorotetrahydrofuran-3-amine |

1627196-89-7 | 95% | 250MG |

¥ 3,075.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2477-1G |

trans-4-fluorotetrahydrofuran-3-amine |

1627196-89-7 | 95% | 1g |

¥ 7,682.00 | 2023-04-14 | |

| Ambeed | A459166-1g |

trans-4-Fluorotetrahydrofuran-3-amine |

1627196-89-7 | 98% | 1g |

$1151.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2477-500.0mg |

trans-4-fluorotetrahydrofuran-3-amine |

1627196-89-7 | 95% | 500.0mg |

¥5121.0000 | 2024-07-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2477-100.0mg |

trans-4-fluorotetrahydrofuran-3-amine |

1627196-89-7 | 95% | 100.0mg |

¥1920.0000 | 2024-07-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2477-1.0g |

trans-4-fluorotetrahydrofuran-3-amine |

1627196-89-7 | 95% | 1.0g |

¥7682.0000 | 2024-07-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2477-500MG |

trans-4-fluorotetrahydrofuran-3-amine |

1627196-89-7 | 95% | 500MG |

¥ 5,121.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2477-100MG |

trans-4-fluorotetrahydrofuran-3-amine |

1627196-89-7 | 95% | 100MG |

¥ 1,920.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2477-1g |

trans-4-fluorotetrahydrofuran-3-amine |

1627196-89-7 | 95% | 1g |

¥7682.0 | 2024-04-23 |

trans-4-fluorotetrahydrofuran-3-amine 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

1627196-89-7 (trans-4-fluorotetrahydrofuran-3-amine) 関連製品

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 557-08-4(10-Undecenoic acid zinc salt)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1627196-89-7)trans-4-fluorotetrahydrofuran-3-amine

清らかである:99%

はかる:1g

価格 ($):1036.0